trans Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate
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Overview
Description
trans Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C16H23NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group, an isopropyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-benzyl-4-isopropylpyrrolidine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: trans Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: trans Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological molecules. It may serve as a model compound for investigating enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of trans Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the benzyl and isopropyl groups can influence the compound’s binding affinity and selectivity. Additionally, the ester functional group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then exert its effects on the target molecules.
Comparison with Similar Compounds
- trans Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
- trans Methyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate
- trans Methyl 1-benzyl-4-tert-butylpyrrolidine-3-carboxylate
Comparison: Compared to its analogs, trans Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate exhibits unique properties due to the presence of the isopropyl group. This group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with other molecules. The isopropyl group can also enhance the compound’s lipophilicity, potentially improving its bioavailability and membrane permeability.
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
methyl (3S,4S)-1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-12(2)14-10-17(11-15(14)16(18)19-3)9-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3/t14-,15+/m0/s1 |
InChI Key |
GTOYZBDEDDTTGA-LSDHHAIUSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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